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VI 16832

Chemical Proteomics Kinome Profiling Affinity Enrichment

Kinome profiling experiments fail when narrow-spectrum kinase inhibitors introduce target bias into affinity enrichment. VI 16832 is a pyrido[2,3-d]pyrimidine-based broad-spectrum Type I kinase inhibitor optimized as an immobilized capture ligand for unbiased kinome enrichment prior to LC-MS/MS analysis. • Captures >170 protein kinases from cell lysates, enabling quantitative comparison of kinome expression across cancer cell lines (MV4-11, HCT116, MDA-MB-435S). • As a core component of 6-compound MIB matrices, enables >8,500 phosphopeptide identifications and mapping of ~1,200 phosphorylation sites on >200 kinases. • >80% of enriched phosphopeptide intensity originates from protein kinases, delivering high signal-to-noise for targeted validation assays.

Molecular Formula C22H25N5O2
Molecular Weight 391.5 g/mol
Cat. No. B611681
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameVI 16832
SynonymsVI16832;  VI 16832;  VI-16832
Molecular FormulaC22H25N5O2
Molecular Weight391.5 g/mol
Structural Identifiers
InChIInChI=1S/C22H25N5O2/c23-9-10-29-18-6-4-17(5-7-18)25-22-24-13-16-3-8-20(28)27(21(16)26-22)19-12-14-1-2-15(19)11-14/h3-8,13-15,19H,1-2,9-12,23H2,(H,24,25,26)
InChIKeyRCSLGYIVHUXZCI-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes1 mg / 5 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request
Handling Information
AppearanceSolid powder
SolubilitySoluble in DMSO
StorageDry, dark and at 0 - 4 C for short term (days to weeks) or -20 C for long term (months to years).

VI 16832: A Broad-Spectrum Type I Kinase Inhibitor for Quantitative Chemical Proteomics and Comparative Kinome Profiling


VI 16832 (CAS 1430218-51-1) is a pyrido[2,3-d]pyrimidine-based small molecule that functions as a broad-spectrum Type I kinase inhibitor [1]. Its primary utility lies not in therapeutic target engagement but as an immobilized affinity ligand—a "capture tool"—for enriching the cellular kinome prior to mass spectrometry-based analysis . This enables quantitative comparison of relative kinase expression across different cancer cell lines and targeted phosphoproteomics of kinase phosphorylation sites [1].

Why VI 16832 Cannot Be Substituted by Selective Kinase Inhibitors in Chemical Proteomics Workflows


Selective kinase inhibitors (e.g., CDK4/6 inhibitors like Palbociclib or Ribociclib) are designed to potently engage a narrow target profile with nanomolar affinity, making them unsuitable as broad-spectrum affinity capture reagents. Substituting VI 16832 with a selective inhibitor in a kinase enrichment workflow would result in severe target class bias, capturing only a handful of kinases rather than the kinome-wide subset required for comparative expression analysis [1]. VI 16832's pyrido[2,3-d]pyrimidine scaffold was specifically selected from a panel of kinase-selective affinity resins based on its ability to retain a "considerable subset of the human kinome" with broad selectivity, a property essential for unbiased kinome profiling [1].

Quantitative Differentiation of VI 16832: Head-to-Head and Cross-Study Comparator Evidence


Comparative Kinome Coverage: VI 16832 Versus Selective Affinity Resins

VI 16832 was selected as the optimal capture ligand after quantitative comparison of three pyrido[2,3-d]pyrimidine-based kinase-selective affinity resins [1]. The VI 16832 resin was employed to quantify the relative expression of more than 170 protein kinases across three SILAC-encoded cancer cell lines (MV4-11, HCT116, MDA-MB-435S) [1].

Chemical Proteomics Kinome Profiling Affinity Enrichment

Enrichment Efficiency: Phosphopeptide Yield from VI 16832-Captured Kinase Fractions

Phosphoproteomics analysis of VI 16832-enriched fractions from three cancer cell lines resulted in more than 8,500 phosphopeptide identifications, translating to almost 1,700 distinct phosphopeptide species derived from 212 different protein kinase superfamily members [1]. Analysis of VI 16832-retained proteins considerably increased the overall number of identified phosphorylation sites on protein kinases compared to unenriched lysates [1].

Phosphoproteomics Kinase Enrichment Mass Spectrometry

Kinase-Specific Enrichment Purity: VI 16832 Yields >80% Kinase-Derived Phosphopeptide Intensity

Considering the sum of all phosphopeptide intensities as a measure for VI 16832-enriched protein amount, more than 80% is derived from protein kinases [1].

Enrichment Specificity Chemical Proteomics Kinase Selectivity

Phosphorylation Site Mapping: VI 16832 Enables Targeted Kinase Phosphoproteomics

The VI 16832 resin was further exploited to pre-fractionate kinases for targeted phosphoproteomics analysis, which revealed about 1,200 distinct phosphorylation sites on more than 200 protein kinases [1]. This represented the largest survey of site-specific phosphorylation across the kinome at the time of publication [1].

Phosphorylation Site Mapping Kinase Regulation Signal Transduction

Multiplexed Inhibitor Bead Integration: VI 16832 in Kinobeads and MIB Chromatography

VI 16832 has been incorporated as a component of multiplexed inhibitor bead (MIB) chromatography panels alongside other broad-spectrum Type I kinase inhibitors including CTx0294885, PP58, Purvalanol B, UNC-2147A, and UNC-8088A [1]. This established application demonstrates its utility as part of a combinatorial affinity matrix for comprehensive kinome capture.

Multiplexed Inhibitor Beads Kinobeads Kinase Inhibitor Selectivity Profiling

Purity Specifications: VI 16832 Vendor-Guaranteed Quality for Reproducible Enrichment

VI 16832 is commercially available with vendor-specified purity of ≥98% or >98% . Batch-specific purity verification (e.g., 99.09% reported by TargetMol) is available through Certificates of Analysis .

Compound Purity Quality Control Procurement Specification

VI 16832 Procurement-Guided Research and Industrial Application Scenarios


Quantitative Comparative Kinome Expression Profiling Across Cancer Cell Lines

Researchers seeking to quantify relative kinase abundance differences between cancer cell lines or between treatment conditions should select VI 16832 as the affinity capture ligand. As demonstrated in SILAC-based comparisons of MV4-11, HCT116, and MDA-MB-435S cells, VI 16832 enrichment enables quantification of >170 protein kinases, revealing cell-type-specific kinome signatures [1]. This application is fundamental for identifying kinases differentially expressed in drug-sensitive versus drug-resistant lines.

Targeted Phosphoproteomics of Kinase Phosphorylation Sites

For mapping site-specific phosphorylation events on kinases, VI 16832 provides essential pre-fractionation. The resin captures kinases from cell or tissue lysates, which are then subjected to phosphopeptide enrichment and LC-MS/MS analysis. This workflow revealed ~1,200 phosphorylation sites on >200 kinases and identified >8,500 phosphopeptides overall [1]. This is critical for studies of kinase activation states, signaling network architecture, and regulation by upstream modulators.

Multiplexed Inhibitor Bead (MIB) Chromatography for Kinase Selectivity Profiling

Laboratories implementing MIB chromatography or Kinobeads technology for kinome-wide drug selectivity profiling or target deconvolution should include VI 16832 in the multiplexed bead panel. VI 16832 is an established component of 6-compound MIB matrices (alongside CTx0294885, PP58, Purvalanol B, UNC-2147A, UNC-8088A) used to comprehensively capture the kinome [2]. Substitution or omission would alter the kinome coverage profile and invalidate comparisons to published MIB datasets.

Kinase Enrichment Prior to Kinase Activity Assays or Western Blotting

For laboratories performing targeted analysis of specific kinases in complex lysates, VI 16832 enrichment can be employed as a pre-fractionation step to concentrate low-abundance kinases prior to downstream assays. With >80% of enriched phosphopeptide intensity deriving from protein kinases [1], this approach significantly reduces background from highly abundant non-kinase proteins, improving signal-to-noise in subsequent Western blots, activity assays, or targeted MS quantification.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

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